Positional Isomer Differentiation: Piperidin-2-yl vs. Piperidin-4-yl Attachment and Computed Lipophilicity (XLogP3-AA)
The piperidine attachment point directly modulates computed lipophilicity. The piperidin-2-yl isomer (target compound) possesses an XLogP3-AA value of -0.1, whereas the corresponding carboxylic acid oxidation product (1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid) exhibits an XLogP3-AA of -1.6, reflecting a 1.5 log unit difference attributable solely to the carboxamide-to-carboxylic acid functional group interchange [1]. Within the carboxamide series, the piperidin-4-yl regioisomer (CAS 2092548-18-8) also has a computed XLogP3-AA of -0.1, indicating that lipophilicity alone does not differentiate these positional isomers; differentiation must instead rely on the altered spatial presentation of the piperidine amine, which governs protein-ligand interaction geometry [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and structural topology |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1; piperidin-2-yl attachment at pyrazole C3 |
| Comparator Or Baseline | Piperidin-4-yl isomer (CAS 2092548-18-8): XLogP3-AA = -0.1; Carboxylic acid analog (CAS 2098070-63-2): XLogP3-AA = -1.6 |
| Quantified Difference | ΔXLogP3-AA (target vs. piperidin-4-yl) = 0; ΔXLogP3-AA (target vs. carboxylic acid) = +1.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The piperidin-2-yl orientation presents the basic amine along a different spatial vector than the piperidin-3-yl or piperidin-4-yl isomers, which can critically alter hydrogen-bonding interactions with biological targets such as kinase hinge regions, even when global lipophilicity remains identical.
- [1] PubChem. (2025). Compound Summary for CID 121211281: 1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide; CID 121211308: 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide; CID 121211280: 1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] Stauffer, S. R., et al. (2000). Triarylpyrazoles with basic side chains: development of pyrazole-based estrogen receptor antagonists. Bioorganic & Medicinal Chemistry, 8(6), 1293–1308. https://doi.org/10.1016/S0968-0896(00)00072-9 View Source
